2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid is an organic compound that belongs to the class of fluorinated acetic acids. This compound features a fluorine atom and a thiophene ring, which is a sulfur-containing heterocycle. The presence of the fluorine atom and the thiophene ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid typically involves the introduction of a fluorine atom into the acetic acid framework and the incorporation of a thiophene ring. One common method is the fluorination of a suitable precursor, such as 2-(3-methylthiophen-2-yl)acetic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-phenylacetic acid: Similar in structure but with a phenyl ring instead of a thiophene ring.
2-Fluoro-2-(2-methylthiophen-3-yl)acetic acid: A positional isomer with the fluorine atom at a different position on the thiophene ring.
2-(3-methylthiophen-2-yl)acetic acid: Lacks the fluorine atom, providing a basis for comparison of the effects of fluorination.
Uniqueness
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid is unique due to the combination of a fluorine atom and a thiophene ring, which imparts distinct chemical reactivity and potential biological activity. The presence of fluorine can enhance the compound’s stability and binding affinity, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C7H7FO2S |
---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-fluoro-2-(3-methylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H7FO2S/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,1H3,(H,9,10) |
InChI Key |
HOLDDIZWHODJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.